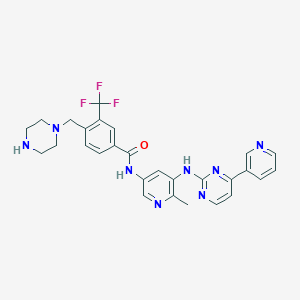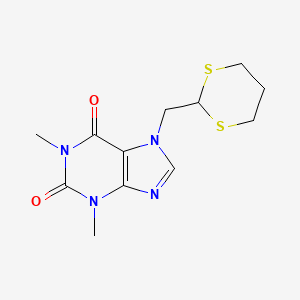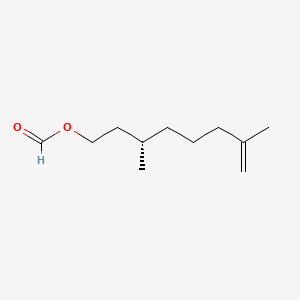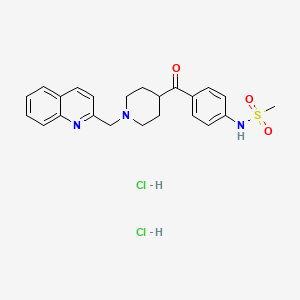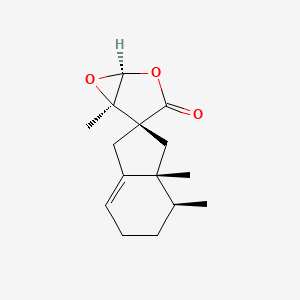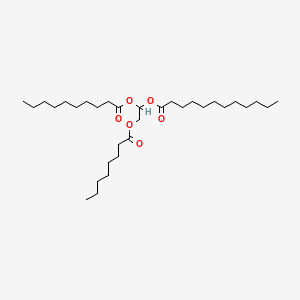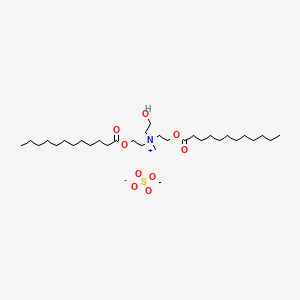
Dilauroylethyl hydroxyethylmonium methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilauroylethyl hydroxyethylmonium methosulfate: is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it a valuable ingredient in personal care products, particularly in hair conditioners and skin care formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dilauroylethyl hydroxyethylmonium methosulfate typically involves the reaction of lauric acid with ethylene oxide to form lauroylethyl hydroxyethylamine. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its application in personal care products .
Chemical Reactions Analysis
Types of Reactions: Dilauroylethyl hydroxyethylmonium methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized quaternary ammonium compounds, reduced amine derivatives, and substituted quaternary ammonium salts .
Scientific Research Applications
Chemistry: In chemistry, dilauroylethyl hydroxyethylmonium methosulfate is used as a surfactant and emulsifying agent in various formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the preparation of liposomes and other nanoparticle-based delivery systems .
Medicine: In the medical field, this compound is used in the formulation of topical medications and transdermal delivery systems. Its surfactant properties enhance the penetration of active ingredients through the skin .
Industry: Industrially, it is used in the production of personal care products, including shampoos, conditioners, and lotions. It imparts conditioning and antistatic properties to these products, improving their performance and user experience .
Mechanism of Action
The mechanism of action of dilauroylethyl hydroxyethylmonium methosulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and cell function. This interaction enhances the penetration of active ingredients and improves the overall efficacy of formulations containing this compound .
Comparison with Similar Compounds
- Dioleoylethyl hydroxyethylmonium methosulfate
- Stearamidopropyl trimonium methosulfate
- Neostigmine methylsulfate
Comparison: Dilauroylethyl hydroxyethylmonium methosulfate is unique due to its specific fatty acid chain length (lauric acid) and its hydroxyethyl group, which imparts distinct surfactant properties. Compared to dioleoylethyl hydroxyethylmonium methosulfate, it has a shorter fatty acid chain, resulting in different solubility and emulsifying characteristics. Stearamidopropyl trimonium methosulfate and neostigmine methylsulfate have different functional groups and applications, making this compound a unique choice for specific formulations .
Properties
CAS No. |
221315-87-3 |
|---|---|
Molecular Formula |
C32H65NO9S |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
bis(2-dodecanoyloxyethyl)-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C31H62NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-30(34)36-28-25-32(3,24-27-33)26-29-37-31(35)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h33H,4-29H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VBVFXGOWQMRMOR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
